molecular formula C14H13N3O3 B2435638 N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034281-90-6

N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2435638
CAS No.: 2034281-90-6
M. Wt: 271.276
InChI Key: ZGFXBXMXWYVRBZ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide is a small molecule research compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug discovery. Pyrimidine derivatives are recognized as privileged scaffolds in the development of novel therapeutic agents due to their diverse biological activities . This compound is structurally characterized by a methoxy-substituted pyrimidine ring linked via a carboxamide group to a 3-acetylphenyl moiety. The acetyl group on the phenyl ring provides a potential site for further chemical modifications, such as the formation of oximes or hydrazones, which are common strategies in medicinal chemistry to explore structure-activity relationships and optimize pharmacokinetic properties . Pyrimidine-carboxamide hybrids have been extensively investigated for their potential biological activities. Related compounds have demonstrated promise in areas including anticancer research, where some pyrimidine derivatives have been shown to exhibit potent antiproliferative properties against various human cancer cell lines . The molecular architecture of this reagent suggests potential for interaction with key biological targets, such as enzyme active sites. In-silico studies of analogous compounds have proposed interactions with targets like the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2), indicating a potential mechanism of action as a kinase or deacetylase inhibitor . Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of more complex heterocyclic systems, or as a building block for constructing combinatorial libraries aimed at screening for new bioactive molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-9(18)10-4-3-5-11(6-10)17-14(19)12-7-13(20-2)16-8-15-12/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFXBXMXWYVRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-acetylphenylamine with 6-methoxypyrimidine-4-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide serves as a valuable building block in organic synthesis. Its functional groups allow for further modifications, making it suitable for the development of new chemical entities. It can be utilized in the synthesis of more complex organic molecules, contributing to advancements in material science and polymer chemistry.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes can provide insights into enzyme mechanisms and facilitate the development of novel therapeutic agents. Preliminary studies suggest that it may exhibit selective inhibition against certain cancer-related enzymes, which could be pivotal in cancer research.

Medicine

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have shown promising results against various cancer cell lines, indicating its potential as a lead compound for drug development. For instance, it has demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM)
MCF-710 - 20
A54915 - 30

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression.

Industry

In the industrial sector, this compound is being explored for its applications in the production of specialty chemicals and pharmaceuticals. Its unique properties make it an attractive candidate for use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against several human cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis in MCF-7 cells through activation of caspase pathways.

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition revealed that this compound selectively inhibited a specific kinase involved in cancer signaling pathways. This selectivity suggests its potential utility as a targeted therapy in oncology.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The compound’s structural features allow it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces with its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-6-methoxypyrimidine-4-carboxamide
  • N-(3-acetylphenyl)-4-methoxypyrimidine-6-carboxamide
  • N-(3-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide

Uniqueness

N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide stands out due to the specific positioning of the acetyl and methoxy groups, which can influence its reactivity and binding properties. This unique arrangement can result in distinct biological activities and chemical behaviors compared to its analogs .

Biological Activity

N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an acetylphenyl group and a methoxy group. This structure is significant for its biological activity, as modifications in the substituents can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound.

  • Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been shown to inhibit the proliferation of breast cancer cells (MDA-MB-231) and glioblastoma cells (U-87) with IC50 values indicating significant potency compared to standard chemotherapeutics .
  • Case Study : In a study assessing the anticancer efficacy of several pyrimidine derivatives, this compound demonstrated a notable reduction in cell viability in vitro, suggesting its potential as a lead compound in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored:

  • Inhibition of COX Enzymes : Preliminary studies indicate that this compound inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition were reported to be competitive with established NSAIDs like celecoxib .
  • Experimental Evidence : In vivo models of inflammation showed that treatment with this compound resulted in reduced edema and inflammatory markers, supporting its use as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated against various pathogens:

  • Broad-Spectrum Activity : this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those for many standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Summary of Biological Activities

Biological ActivityMechanism/EffectNotable Findings
Anticancer Induces apoptosis; cell cycle arrestEffective against MDA-MB-231 and U-87 cells; IC50 values comparable to standard drugs
Anti-inflammatory Inhibits COX enzymesReduces edema and inflammatory markers; IC50 values competitive with celecoxib
Antimicrobial Broad-spectrum activityLower MICs than standard antibiotics against various pathogens

Q & A

Basic: What are the common synthetic routes for N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide, and what key reaction parameters influence yield?

The synthesis typically involves multi-step reactions starting with functionalized pyrimidine precursors. Key steps include:

  • Coupling reactions : Amide bond formation between 6-methoxypyrimidine-4-carboxylic acid derivatives and 3-acetylaniline under activating agents like EDCl/HOBt .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
  • Temperature control : Reactions often proceed at 50–80°C to balance kinetics and side-product formation .
    Critical parameters affecting yield include stoichiometric ratios of reagents, pH (for aqueous steps), and inert atmosphere use to prevent oxidation .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the pyrimidine ring and acetylphenyl substitution .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Advanced: How can researchers optimize regioselectivity in nucleophilic substitution reactions during synthesis?

Regioselectivity challenges arise in pyrimidine ring functionalization. Strategies include:

  • Directing group placement : Electron-donating groups (e.g., methoxy) at C6 direct electrophilic attacks to C5 or C2 positions .
  • Solvent polarity effects : Polar solvents stabilize transition states for specific pathways (e.g., THF vs. DMF) .
  • Catalytic approaches : Pd-mediated cross-coupling reactions improve selectivity for aryl-amide bond formation .

Advanced: How can contradictory bioactivity data across studies be resolved?

Discrepancies in reported IC50_{50} values or target affinities may stem from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Structural analogs : Compare activity of derivatives with modified acetyl or methoxy groups to identify critical pharmacophores .
  • Solubility factors : Use co-solvents (e.g., DMSO) at consistent concentrations to ensure compound bioavailability .

Advanced: What computational methods best predict binding affinity with target enzymes?

  • Molecular docking : AutoDock Vina or Glide models interactions with kinase domains (e.g., EGFR) to prioritize synthesis targets .
  • Molecular dynamics (MD) simulations : GROMACS simulations (100 ns+) assess binding stability and hydration effects .
  • QSAR models : Train models using datasets of pyrimidine analogs to correlate substituent effects with activity .

Advanced: What strategies mitigate compound degradation during in vitro assays?

  • Buffer optimization : Use phosphate-buffered saline (PBS, pH 7.4) over Tris buffers to minimize hydrolysis .
  • Temperature control : Store stock solutions at -20°C and avoid freeze-thaw cycles .
  • Light protection : Amber vials prevent photodegradation of the acetylphenyl moiety .

Basic: What are the primary applications of this compound in medicinal chemistry research?

  • Anticancer studies : Pyrimidine derivatives inhibit tyrosine kinases (e.g., BRAF) and induce apoptosis in cancer cell lines .
  • Antimicrobial screening : Structural analogs show activity against Gram-positive bacteria (e.g., S. aureus) via dihydrofolate reductase inhibition .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

  • Systematic substitution : Modify the acetyl group (e.g., replace with trifluoroacetyl) and methoxy position (C6 vs. C4) .
  • Bioisosteric replacements : Substitute pyrimidine with triazine or quinazoline cores to assess scaffold flexibility .
  • Pharmacokinetic profiling : Measure logP (octanol-water) and metabolic stability in liver microsomes to guide lead optimization .

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